molecular formula C26H42O4 B1675899 Maesaquinone CAS No. 19833-20-6

Maesaquinone

Cat. No.: B1675899
CAS No.: 19833-20-6
M. Wt: 418.6 g/mol
InChI Key: UEFNZITZGVWLFK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is primarily found in plants such as Maesa indica and has been identified as a potent inhibitor of mitochondrial respiratory enzymes . This compound has garnered significant interest due to its unique chemical structure and biological activities.

Mechanism of Action

Target of Action

Maesaquinone primarily targets the mitochondrial respiratory enzymes that react with ubiquinone . These enzymes play a crucial role in the energy production process within cells, particularly in the electron transport chain.

Mode of Action

This compound interacts with its targets by inhibiting both cytochrome and alternative pathway activities in the mitochondria . This inhibition is the result of this compound’s interaction with the mitochondrial respiratory enzymes .

Biochemical Pathways

The affected biochemical pathways are those involved in mitochondrial respiration. This compound’s inhibitory action on the cytochrome and alternative pathway activities disrupts the normal flow of electrons within the electron transport chain . This disruption can have significant downstream effects on cellular energy production.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its inhibition of mitochondrial respiration. By inhibiting both cytochrome and alternative pathway activities, this compound disrupts the normal functioning of the electron transport chain, which can lead to a decrease in cellular energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s effect on insect flight muscle mitochondria has been studied, showing that this compound and other plant quinones can uncouple mitochondria, affecting the respiration rate . This suggests that the compound’s action can vary depending on the biological environment in which it is present.

Biochemical Analysis

Biochemical Properties

Maesaquinone interacts with various enzymes, proteins, and other biomolecules. The 2-D NMR analysis revealed that this compound is composed of two hydroxyl groups and four oxygen atoms . It has been found to inhibit yeast growth at a concentration of 1 mM and below .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the efflux pump in the cell membrane, thereby preventing the accumulation of toxins and other harmful substances .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It specifically affects the interaction of the respective enzymes with ubiquinone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroxyquinones, including maesaquinone, often involves the Thiele-Winter acetoxylation method. This process includes the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone compounds .

Industrial Production Methods: Industrial production of this compound is less documented, but it typically involves the extraction from natural sources such as Maesa indica. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Maesaquinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxyquinone derivatives, which retain the core quinone structure but with different functional groups attached .

Comparison with Similar Compounds

Maesaquinone is unique among quinones due to its specific alkyl side chain and hydroxyl group configuration. Similar compounds include:

This compound stands out due to its specific molecular structure, which confers unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h6-7,27,30H,3-5,8-20H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFNZITZGVWLFK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19833-20-6
Record name Maesaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19833-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maesaquinone
Reactant of Route 2
Maesaquinone
Reactant of Route 3
Reactant of Route 3
Maesaquinone
Reactant of Route 4
Maesaquinone
Reactant of Route 5
Maesaquinone
Reactant of Route 6
Maesaquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.